molecular formula C13H12N2O3S B010738 Methanesulfonic acid, (phenylamino)(phenylimino)- CAS No. 107678-85-3

Methanesulfonic acid, (phenylamino)(phenylimino)-

Cat. No. B010738
CAS RN: 107678-85-3
M. Wt: 276.31 g/mol
InChI Key: WHCHCNQDLARRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, (phenylamino)(phenylimino)- is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It is a strong acid and has been used as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- is not well understood. However, it is believed that it acts as a Lewis acid catalyst and promotes the reaction by activating the carbonyl group of the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)-. However, it has been reported to be toxic to aquatic organisms and may cause skin irritation.

Advantages and Limitations for Lab Experiments

Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- has several advantages as a catalyst, including its high acidity, stability, and low cost. However, it has some limitations, including its toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for research on Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)-. One area of research could be the synthesis of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research could be the application of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- in the synthesis of new materials, such as metal-organic frameworks and polymers. Additionally, further studies could be conducted to understand the mechanism of action of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- and its potential applications in various chemical reactions.

Synthesis Methods

Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- can be synthesized by the reaction of aniline and benzophenone in the presence of methanesulfonic acid. The reaction is carried out at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- has been used as a catalyst in various chemical reactions, including esterification, transesterification, and acylation. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in the synthesis of metal-organic frameworks and as a proton source in proton exchange membrane fuel cells.

properties

CAS RN

107678-85-3

Product Name

Methanesulfonic acid, (phenylamino)(phenylimino)-

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

anilino(phenylimino)methanesulfonic acid

InChI

InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18)

InChI Key

WHCHCNQDLARRHS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-]

SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-]

Other CAS RN

107678-85-3

synonyms

(Phenylamino)(phenylimino)methanesulfonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.